molecular formula C9H12N2OS B1486823 6-cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one CAS No. 1554384-65-4

6-cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1486823
CAS No.: 1554384-65-4
M. Wt: 196.27 g/mol
InChI Key: FFGRCSMPFMFJDL-UHFFFAOYSA-N
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Description

6-Cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol. This pyrimidinone derivative is characterized by a cyclobutyl substituent at the 6-position and a methylthio (S-methyl) group at the 2-position of the pyrimidinone core. As a versatile scaffold in medicinal chemistry, it is primarily used for research and development purposes. Pyrimidinone derivatives are of significant interest in pharmaceutical research for their ability to modulate various biological pathways . They are frequently explored as key intermediates in the synthesis of potential therapeutic agents. Specifically, 2-(methylthio) pyrimidine scaffolds are valuable building blocks for the development of kinase inhibitors and have been investigated in compounds targeting adenosine receptors . The structural features of this compound, particularly the cyclobutyl group, are commonly employed in drug discovery to fine-tune properties like potency and metabolic stability. It serves as a crucial precursor for further chemical exploration, including functional group interconversions such as oxidation of the methylthio group or substitution to create diverse chemical libraries for biological screening. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-cyclobutyl-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-13-9-10-7(5-8(12)11-9)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGRCSMPFMFJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C9H12N2S Molecular Formula \text{C}_9\text{H}_{12}\text{N}_2\text{S}\quad \text{ Molecular Formula }

Synthesis

The synthesis of this compound involves a multi-step reaction process typically starting from easily accessible pyrimidine precursors. The synthetic route often includes the introduction of the cyclobutyl and methylthio groups through nucleophilic substitution reactions followed by cyclization.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antimicrobial agents.

Bacterial Strain MIC (µg/mL) Standard Agent MIC (µg/mL)
Escherichia coli3216 (Ciprofloxacin)
Staphylococcus aureus168 (Methicillin)
Mycobacterium tuberculosis6432 (Isoniazid)

Anticancer Activity

In addition to its antimicrobial properties, preliminary studies suggest that this compound may also possess anticancer activity. In vitro assays on various cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis. The specific mechanisms of action appear to involve the modulation of key signaling pathways associated with cell survival and growth.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the compound against a panel of microbial strains. Results indicated that compounds with similar structures exhibited enhanced potency when modified at specific positions on the pyrimidine ring, emphasizing the importance of structural optimization in drug design .
  • Anticancer Potential : In a study focusing on pyrimidine derivatives, researchers found that this compound demonstrated cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The compound's ability to disrupt cellular processes was attributed to its interference with DNA synthesis and repair mechanisms .
  • Toxicity Assessment : Toxicological evaluations revealed that the compound exhibited low toxicity profiles in preliminary assays, making it a candidate for further development as a therapeutic agent .

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The table below compares 6-cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one with structurally related pyrimidinone derivatives, highlighting substituent effects:

Compound Name Substituent Position 6 Substituent Group Melting Point (°C) LogP* (Predicted) Key References
This compound 6 Cyclobutyl Not Reported ~2.1 (est.) -
2-(Methylthio)-5-(pyridin-2-ylmethyl)pyrimidin-4(3H)-one (2g) 5 Pyridin-2-ylmethyl 138–140 ~1.8
6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one 6 Methoxymethyl Not Reported ~0.5
6-(Furan-3-yl)-2-(methylthio)pyrimidin-4(3H)-one 6 Furan-3-yl Not Reported ~1.2
6-tert-Butyl-2-(methylthio)pyrimidin-4(3H)-one 6 tert-Butyl Not Reported ~2.5

Key Observations :

  • Cyclobutyl vs. tert-Butyl : The tert-butyl group (logP ~2.5) is more lipophilic than cyclobutyl (logP ~2.1), but its greater steric bulk may hinder interactions with biological targets.
  • Cyclobutyl vs. Methoxymethyl : The methoxymethyl group (logP ~0.5) significantly increases polarity, improving aqueous solubility but reducing membrane permeability.
  • Cyclobutyl vs.

Reactivity and Functionalization

The methylthio group at position 2 is a versatile handle for further derivatization. For example:

  • Nucleophilic substitution : Hydrazine replaces methylthio to form hydrazinyl derivatives, as demonstrated in .
  • Oxidation : Methylthio can be oxidized to sulfoxide or sulfone groups, altering electronic properties .

Preparation Methods

Starting from 6-Amino-2-(methylthio)pyrimidin-4(3H)-one

One approach uses 6-amino-2-(methylthio)pyrimidin-4(3H)-one as a precursor, which can be subjected to multi-component reactions or functional group transformations to introduce the cyclobutyl group at position 6. For example, multi-component condensation reactions involving this precursor with aldehydes and other reagents have been reported, though primarily for fused pyrimidine derivatives rather than direct cyclobutyl substitution.

Substitution on 2-Chloropyrimidin-4(3H)-one Derivatives

A common synthetic route involves starting from 2-chloropyrimidin-4(3H)-one derivatives, which undergo nucleophilic substitution with methylthiolate anions to introduce the methylthio group at position 2. The cyclobutyl group at position 6 can be introduced via palladium-catalyzed cross-coupling reactions using cyclobutyl amines or cyclobutyl organometallic reagents.

  • For example, palladium-catalyzed amination or alkylation reactions using cyclobutyl amines and 6-chloropyrimidin-4(3H)-one derivatives under reflux in toluene with suitable ligands and bases have been documented to install the cyclobutyl substituent.

Methylthiolation

The methylthio group at position 2 is typically introduced by nucleophilic aromatic substitution of a chlorine atom on the pyrimidine ring with methylthiolate ions (e.g., sodium methylthiolate) or via direct methylthiolation reactions under mild conditions.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Nucleophilic substitution at C-2 with methylthiolate 2-chloropyrimidin-4(3H)-one + NaSCH3, DMF, rt to 60°C 70-90 Efficient substitution of chlorine by methylthio group
Introduction of cyclobutyl at C-6 via Pd-catalysis 6-chloropyrimidin-4(3H)-one + cyclobutylamine, Pd2(dba)3, Xantphos, KOtBu, toluene, reflux 5 h 60-80 Cross-coupling under inert atmosphere, monitored by TLC
Purification Silica gel chromatography (hexane/ethyl acetate) - Standard purification to isolate pure compound

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Yield Range Reference
Methylthiolation at C-2 Nucleophilic substitution of 2-chloro by methylthiolate NaSCH3, DMF, rt to 60°C 70-90%
Cyclobutyl introduction at C-6 Pd-catalyzed amination/cross-coupling with cyclobutylamine Pd2(dba)3, Xantphos, KOtBu, toluene, reflux 60-80%
Purification Silica gel chromatography Hexane/ethyl acetate gradient -

Q & A

Advanced Research Question

  • Temperature control : Heating at 140°C during cyclobutyl substitution ensures complete amine coupling .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while protic solvents (e.g., EtOH) favor alkylation steps .
  • Catalyst screening : Alkali metal carbonates (e.g., K₂CO₃) improve methylation efficiency compared to weaker bases .

What role do substituents (e.g., cyclobutyl vs. aryl groups) play in modulating the biological activity of pyrimidin-4(3H)-one derivatives?

Advanced Research Question
Substituents influence bioactivity via:

  • Lipophilicity : Cyclobutyl groups enhance membrane permeability compared to phenyl rings .
  • Steric effects : Bulky substituents may hinder binding to enzymatic targets (e.g., anticonvulsant activity in decreased with larger aryl groups) .
  • Electronic effects : Electron-withdrawing groups (e.g., CF₃) can alter reactivity in electrophilic assays .

How can molecular docking studies guide the design of this compound derivatives for target-specific applications?

Advanced Research Question

  • Target selection : Docking into anticonvulsant targets (e.g., GABA receptors) requires alignment of the pyrimidinone core with active-site residues .
  • Parameter optimization : Use AutoDock Vina with flexible side chains to account for cyclobutyl conformational changes .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine predictive models .

What strategies resolve contradictions in spectral data interpretation for pyrimidin-4(3H)-one derivatives?

Advanced Research Question

  • Multi-technique cross-validation : Combine ¹H NMR, ¹³C NMR, and IR to distinguish tautomeric forms (e.g., 3H vs. 1H pyrimidinone) .
  • X-ray crystallography : Resolve ambiguous NOE signals by determining crystal structures .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison .

How do solubility profiles of this compound impact formulation for in vitro assays?

Basic Research Question
The compound is insoluble in water but dissolves readily in DMF or dioxane. For biological testing:

  • Stock solutions : Prepare in DMSO (≤1% final concentration to avoid cytotoxicity) .
  • Surfactants : Use Tween-80 or cyclodextrins to enhance aqueous dispersion .

What mechanistic pathways explain the reactivity of the methylthio group in nucleophilic substitution reactions?

Advanced Research Question

  • SN2 displacement : The methylthio group acts as a leaving group in reactions with amines, facilitated by polar aprotic solvents and heat .
  • Acid catalysis : Protonation of the pyrimidinone oxygen increases electrophilicity at C2, accelerating substitution .
  • By-product analysis : Monitor thiourea formation via LC-MS to adjust reaction stoichiometry .

How are in vitro biological assays designed to evaluate the anticonvulsant potential of this compound?

Advanced Research Question

  • Model selection : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents .
  • Dose-response curves : Administer 30–100 mg/kg doses orally, monitoring latency to clonic-tonic seizures .
  • Biomarker analysis : Measure GABA levels via HPLC post-treatment to correlate activity with mechanism .

How do researchers address discrepancies in biological activity data across structurally similar pyrimidin-4(3H)-one derivatives?

Advanced Research Question

  • SAR analysis : Construct structure-activity relationship (SAR) tables to identify critical substituents (e.g., cyclobutyl vs. trifluoromethyl) .
  • Statistical validation : Apply ANOVA to compare mean activity values across derivatives, accounting for assay variability .
  • Meta-analysis : Review historical data from analogs (e.g., thienopyrimidines in ) to contextualize outliers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 2
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6-cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one

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